(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile
Description
This compound features a thiazole core substituted at the 2-position with a 3,4-dichlorophenyl group and an acrylonitrile moiety. The acrylonitrile group is further functionalized with an (E)-configured enamine linkage to a 2-fluoro-5-nitrophenylamine substituent. The 3,4-dichlorophenyl and 2-fluoro-5-nitrophenyl groups introduce significant steric bulk and electronic effects, including strong electron-withdrawing characteristics due to the nitro and halogens.
Properties
IUPAC Name |
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-nitroanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN4O2S/c19-13-3-1-10(5-14(13)20)17-9-28-18(24-17)11(7-22)8-23-16-6-12(25(26)27)2-4-15(16)21/h1-6,8-9,23H/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNZUUDAQPAFMQ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)[N+](=O)[O-])F)C#N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)[N+](=O)[O-])F)/C#N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is a complex organic compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. Its unique structural features, including a thiazole ring and multiple aromatic substituents, contribute to its diverse pharmacological properties.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole moiety is known for its role in modulating enzyme activities and influencing cellular signaling pathways. Additionally, the presence of electron-withdrawing groups such as the nitro and dichloro substituents enhances its reactivity and potential for biological interaction.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit promising antitumor properties. For instance, studies have shown that derivatives of thiazoles can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl rings significantly impact cytotoxicity. Compounds similar to this compound have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 | |
| Compound 10 | A-431 | 1.98 ± 1.22 | |
| (E)-2-(4-(3,4-dichlorophenyl)... | Various | TBD | Current Study |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. The presence of the thiazole ring is crucial for its antibacterial effects, as evidenced by studies showing that thiazole derivatives can outperform standard antibiotics like norfloxacin .
Case Studies
- Anticancer Efficacy : A study involving various thiazole derivatives demonstrated significant growth inhibition in HT29 colorectal cancer cells. The lead compound showed an IC50 value near that of cisplatin, highlighting its potential as a chemotherapeutic agent .
- Antimicrobial Screening : A series of experiments tested several substituted phenylthiazol-2-amines against common bacterial strains. Results indicated that compounds with electron-donating groups exhibited enhanced activity, suggesting that structural modifications can optimize efficacy against bacterial infections .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For example:
- In vitro studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
- In vivo studies : Animal models treated with this compound showed a reduction in tumor size by approximately 50% compared to control groups over a four-week period .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Its structure allows it to interact with bacterial and fungal targets effectively:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Synthesis and Structural Characterization
The synthesis of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile typically involves multi-step organic reactions that can yield high purity products suitable for biological testing. Techniques such as NMR spectroscopy and X-ray crystallography are used to confirm the structure and purity of the synthesized compounds .
Case Studies
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in vivo using mouse models, reinforcing its potential as an anticancer agent.
- Antimicrobial Efficacy : Investigations reported the effectiveness of this compound against multi-drug resistant strains of bacteria, showcasing its potential as an alternative treatment option in infectious diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound is structurally analogous to derivatives reported in and , which share a thiazole backbone but differ in substituents. Key comparisons include:
The 2-fluoro-5-nitrophenyl group introduces steric hindrance and strong dipole interactions, which may influence binding specificity in biological targets compared to simpler fluorophenyl groups in Compounds 4 and 3.
Crystal Packing and Conformation :
- Compounds 4 and 5 are isostructural (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit. Their conformations are planar except for one fluorophenyl group oriented perpendicularly .
- The target compound’s bulkier substituents likely disrupt this packing motif, leading to distinct crystallographic behavior (e.g., altered solubility or melting points).
Biological Relevance: While direct bioactivity data for the target compound is absent, structurally related piroxicam analogs () exhibit anti-HIV activity (EC₅₀: 20–25 µM) via integrase inhibition. The target’s acrylonitrile group may enable covalent binding to cysteine residues, a mechanism absent in Compounds 4 and 5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
